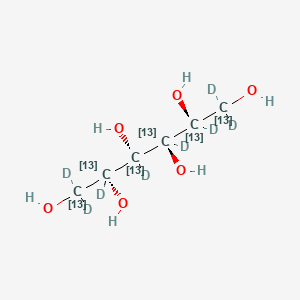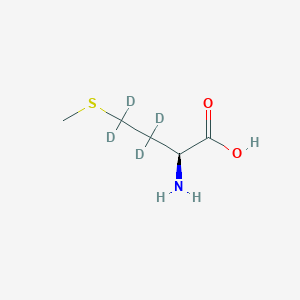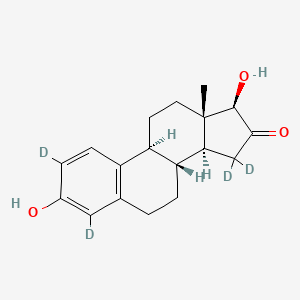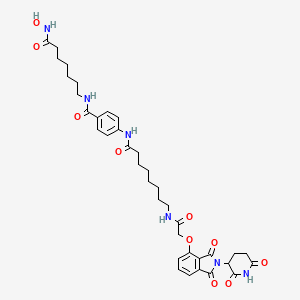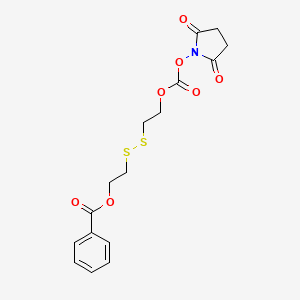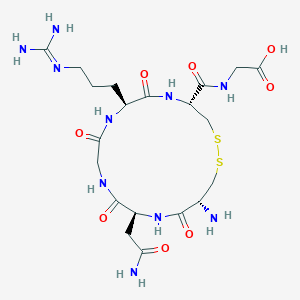
Diflubenzuron-d4 (4-chlorophenyl-d4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diflubenzuron-d4 (4-chlorophenyl-d4): is a deuterium-labeled analog of diflubenzuron, a well-known insecticide. This compound is primarily used as a reference standard in various scientific studies due to its stable isotope labeling. The molecular formula of diflubenzuron-d4 is C14H5D4ClF2N2O2, and it has a molecular weight of 314.71 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diflubenzuron-d4 involves the incorporation of deuterium atoms into the diflubenzuron molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the stability of the deuterium-labeled compound .
Industrial Production Methods: Industrial production of diflubenzuron-d4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. Quality control measures are implemented to maintain the consistency and reliability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Diflubenzuron-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert diflubenzuron-d4 into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diflubenzuron-d4 oxides, while reduction can produce deuterated amines .
Applications De Recherche Scientifique
Diflubenzuron-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate the effects of deuterium labeling on metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in environmental analysis to monitor the presence and persistence of insecticides in various ecosystems .
Mécanisme D'action
The mechanism of action of diflubenzuron-d4 is similar to that of diflubenzuron. It acts as a chitin synthesis inhibitor, disrupting the formation of chitin in the exoskeletons of insects. This leads to the death of the insects due to the inability to molt and develop properly. The molecular targets include chitin synthase enzymes, which are crucial for chitin production .
Comparaison Avec Des Composés Similaires
Diflubenzuron: The non-deuterated analog of diflubenzuron-d4, widely used as an insecticide.
Teflubenzuron: Another chitin synthesis inhibitor with similar applications in pest control.
Lufenuron: A benzoylurea insecticide that also inhibits chitin synthesis
Uniqueness: Diflubenzuron-d4 is unique due to its deuterium labeling, which makes it an invaluable tool in scientific research. The presence of deuterium atoms allows for precise tracking and analysis in various studies, providing insights that are not possible with non-labeled compounds .
Propriétés
Numéro CAS |
1219795-45-5 |
|---|---|
Formule moléculaire |
C14H9ClF2N2O2 |
Poids moléculaire |
314.71 g/mol |
Nom IUPAC |
N-[(4-chloro-2,3,5,6-tetradeuteriophenyl)carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C14H9ClF2N2O2/c15-8-4-6-9(7-5-8)18-14(21)19-13(20)12-10(16)2-1-3-11(12)17/h1-7H,(H2,18,19,20,21)/i4D,5D,6D,7D |
Clé InChI |
QQQYTWIFVNKMRW-UGWFXTGHSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1NC(=O)NC(=O)C2=C(C=CC=C2F)F)[2H])[2H])Cl)[2H] |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400065.png)
